N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide
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Overview
Description
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of dichlorophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves the reaction of 2,6-dichlorophenylacetic acid with diphenylcyclopropane-1-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- N-(2,6-Dichlorophenyl)-N-mesityl formamidine
Uniqueness
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-18-12-7-13-19(24)20(18)25-21(26)17-14-22(17,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHIPNBLPSXNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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